2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPAMBOLEVAJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
This guide details the physicochemical profile, synthesis, and application of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine , a critical bicyclic scaffold in modern medicinal chemistry.[1]
Technical Guide for Drug Discovery Applications
Executive Summary: The "Privileged" Scaffold
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine (hereafter TCP-Amine ) is a fused bicyclic heteroaromatic system comprising a pyrazole ring fused to a cyclopentane ring.[1] It is classified as a privileged scaffold in drug discovery due to its ability to mimic the purine core of ATP, making it a ubiquitous structural motif in kinase inhibitors (e.g., Aurora, CDK, and Trk inhibitors).[1]
The molecule’s value lies in its rigid geometry , which reduces the entropic penalty of binding to protein active sites, and its specific hydrogen-bonding vectors provided by the pyrazole nitrogens and the exocyclic amine.[1]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictions for the free base form.
| Property | Value / Descriptor | Significance in Drug Design |
| Molecular Formula | C₆H₉N₃ | Compact, fragment-like lead.[1][2] |
| Molecular Weight | 123.16 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[1] |
| CAS Number | Variable (Parent: 2214-03-1) | Often synthesized in situ; CAS 105658-00-0 (generic).[1][2] |
| cLogP | 0.4 – 0.9 (Predicted) | Highly hydrophilic; excellent oral bioavailability potential.[1] |
| TPSA | ~52 Ų | High membrane permeability (Rule of 5 compliant).[1] |
| pKa (Pyridine-N) | ~2.5 – 3.0 | Weakly basic; remains neutral at physiological pH.[1] |
| pKa (Exocyclic-NH₂) | ~4.0 – 5.0 | Weak nucleophile; requires activation for some reactions.[1] |
| H-Bond Donors | 2 (NH, NH₂) | Key interactions with hinge regions in kinases.[1] |
| H-Bond Acceptors | 2 (N, NH₂) | - |
| Melting Point | >150 °C (Decomposes) | Indicates strong intermolecular H-bonding in crystal lattice.[1] |
Lipinski & Veber Compliance
TCP-Amine is a "Rule of 3" compliant fragment:
-
MW < 300: Yes (123.16)
-
LogP < 3: Yes (~0.6)
-
H-Donors/Acceptors < 3: Yes
-
Rotatable Bonds: 0 (Rigid structure)
Structural Analysis & Tautomerism
The reactivity of TCP-Amine is governed by its tautomeric equilibrium.[1][2] In solution, the proton on the pyrazole nitrogen is mobile, leading to distinct species that dictate regioselectivity during functionalization.[1]
Tautomeric Equilibrium Diagram
The following diagram illustrates the rapid equilibrium between the 1H- and 2H- tautomers and the protonation states.
Figure 1: Tautomeric equilibrium of TCP-Amine. The 1H-tautomer is generally favored in polar protic solvents, while the 2H-form is often the reactive species in alkylation reactions.[1][2]
Experimental Synthesis Protocol
Method: Cyclocondensation of
Reagents & Materials
-
Precursor: 2-Oxocyclopentanecarbonitrile (CAS 611-73-4).[1][2]
-
Reagent: Hydrazine monohydrate (64-65%
).[1] -
Solvent: Ethanol (Absolute) or Methanol.[1]
-
Catalyst: Glacial Acetic Acid (Optional, accelerates imine formation).[1]
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2-oxocyclopentanecarbonitrile (10.0 g, 91.6 mmol) in Ethanol (100 mL).
-
Addition: Add Hydrazine monohydrate (5.5 g, 110 mmol, 1.2 eq) dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.[1][2]
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1] -
Workup:
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Yield: Typical yields range from 75% to 90%.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via the reaction of a cyclic
Reactivity & Applications in Drug Design
TCP-Amine is rarely the final drug; it is a building block .[1][2] Its reactivity profile is defined by three vectors:
-
N1-Alkylation/Acylation: The pyrazole NH is acidic enough to be deprotonated (using NaH or
) and alkylated.[1] This creates the "tail" of the drug molecule, often used to tune solubility or target solvent-exposed regions of a protein.[1] -
Exocyclic Amine (C3-NH2): This group acts as a nucleophile to form amides, ureas, or to participate in further cyclization reactions.[1]
-
Fused Ring Synthesis: Reacting the amine with 1,3-electrophiles (e.g., 1,3-diketones or malononitrile) yields pyrazolo[1,5-a]pyrimidines , a scaffold found in drugs like Zaleplon and various kinase inhibitors.[1]
Case Study: Kinase Inhibition (ATP Mimicry)
In ATP-competitive inhibitors, the TCP-Amine core mimics the Adenine ring of ATP.[1]
-
The Pyrazole NH donates a hydrogen bond to the hinge region (e.g., Glu residue).[1]
-
The N2 Nitrogen accepts a hydrogen bond from the hinge region (e.g., backbone NH).[1]
-
The Cyclopentyl ring fills the hydrophobic pocket, providing van der Waals contacts.[1]
Stability and Handling
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.[1] -
Solubility:
-
Safety: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]
References
-
Synthesis of Pyrazoles: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011, 111(11), 6984–7034.[1] Link
-
Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009, 9, 28–39.[1] Link
-
Pyrazolo[1,5-a]pyrimidines: Al-Mulla, A. "Synthesis of new pyrazolo[1,5-a]pyrimidine derivatives."[1] Journal of Heterocyclic Chemistry, 2020.[1]
-
Physicochemical Data: PubChem Compound Summary for CID 2214-03-1 (Parent Scaffold). Link
-
Cyclization Mechanism: Knorr, L. "Ueber die Constitution der Pyrazolabkömmlinge."[1] Berichte der deutschen chemischen Gesellschaft, 1895.[1]
Sources
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine solubility and stability
Technical Monograph: Physicochemical Characterization of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
CAS: 17696-96-7 Molecular Formula: C₆H₉N₃ Molecular Weight: 123.16 g/mol [1][2]
Executive Summary
This compound is a bicyclic heteroaromatic scaffold widely utilized as a pharmacophore in kinase inhibitor development (e.g., Aurora kinase inhibitors).[1][2] Its utility is defined by the fused cyclopentane ring, which restricts conformational freedom, and the 3-amino group, which serves as a critical hydrogen bond donor/acceptor in ATP-binding pockets.[1][2]
Despite its structural utility, the molecule presents specific handling challenges.[2] It exhibits pH-dependent solubility characteristic of weak bases and significant oxidative instability typical of electron-rich aminopyrazoles.[1] This guide provides a self-validating framework for handling, solubilizing, and stabilizing this critical intermediate.
Physicochemical Profile
Understanding the fundamental properties of the scaffold is a prerequisite for successful formulation and synthesis.
| Property | Value / Characteristic | Technical Insight |
| Appearance | Off-white to tan solid | Darkening indicates oxidation (formation of azo/nitroso species).[1][2] |
| Predicted LogP | ~0.6 – 0.9 | Moderately polar; lipophilicity is low, suggesting good membrane permeability but potential extraction challenges from aqueous phases.[1][2] |
| pKa (Predicted) | ~3.5 – 4.2 (Ring N) | The molecule is amphoteric but predominantly basic.[2] It will be protonated in acidic media (pH < 3), significantly enhancing aqueous solubility.[1][2] |
| H-Bond Donors | 2 (Exocyclic –NH₂, Ring –NH) | Critical for solubility in polar protic solvents (MeOH, EtOH).[1][2] |
| H-Bond Acceptors | 2 (Ring N, Exocyclic N) | Facilitates dissolution in DMSO via dipole-dipole interactions.[1][2] |
Solubility Dynamics & Solvent Selection
The solubility of this compound is governed by its ability to form hydrogen bonds and its ionization state.[1][2]
Solvent Compatibility Matrix[1]
-
DMSO (Dimethyl Sulfoxide): Excellent (>50 mg/mL). The preferred solvent for stock solutions.[2] DMSO disrupts the crystal lattice effectively due to its high dielectric constant and H-bond accepting nature.[1]
-
Methanol/Ethanol: Good (>20 mg/mL). Solubility improves with warming.[1][2] Suitable for reaction solvents but less ideal for long-term storage due to potential evaporation and hygroscopicity.[1]
-
Water (Neutral pH): Poor (<1 mg/mL). As a free base, the molecule is sparingly soluble in water.[2]
-
Water (Acidic pH < 3): High. Addition of 1.0 eq. of HCl or TFA protonates the pyrazole nitrogen, forming a highly soluble salt.[2]
Solubility Decision Workflow (Visualization)
The following diagram outlines the logical process for selecting a solvent system based on the intended application (Biological Assay vs. Chemical Synthesis).
Figure 1: Decision tree for solvent selection based on experimental requirements.[1][2] Note the critical checkpoint for precipitation in aqueous biological media.
Stability & Degradation Mechanisms[1][3][4][5][6]
The 3-aminopyrazole moiety is electron-rich, making it susceptible to specific degradation pathways. Understanding these allows for the implementation of robust storage protocols.
Oxidative Instability[1]
-
Mechanism: The exocyclic amine and the electron-rich pyrazole ring are prone to oxidation by atmospheric oxygen.[1] This often leads to the formation of azo dimers or nitroso intermediates.
-
Observation: Samples turn from off-white to pink/red and eventually dark brown.[1]
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen).[1][2]
Hygroscopicity[1]
-
Mechanism: The free base can absorb atmospheric moisture, which accelerates hydrolysis of impurities or promotes oxidation.
-
Mitigation: Store in a desiccator or sealed vials with desiccant packs.[1]
Storage Protocol (Self-Validating)
To ensure compound integrity, follow this tiered storage strategy:
-
Solid State: Store at -20°C, protected from light, under Argon.
-
Solution State (DMSO): Stable for ~1 month at -20°C. Validation: If the frozen DMSO solution turns yellow/brown upon thawing, discard.[2]
-
Freeze-Thaw Cycles: Limit to <3 cycles. Repeated condensation introduces water, catalyzing degradation.[1][2]
Analytical Methodologies
Forced Degradation Protocol
To validate the stability of your specific batch, perform this stress test. This establishes the "intrinsic stability" of the molecule.
Figure 2: Forced degradation workflow to identify stability-indicating methods.[1][2] Oxidation is typically the primary degradation route for this scaffold.
Solubility Determination (Shake-Flask Method)
Do not rely solely on literature values. Perform this verification:
-
Preparation: Add excess solid to the solvent of interest (e.g., PBS pH 7.4).[2]
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge or filter (0.22 µm PTFE filter).
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Handling & Safety (SDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves are sufficient for short contact.[1] Use a fume hood to avoid inhalation of dust, which is a potent respiratory irritant.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 776416, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (Analogous Scaffold).[1][2] Retrieved from [Link]
-
Follmann, M., et al. (2016). Discovery of 3-Aminopyrazole-Based Kinase Inhibitors.[1][2] Journal of Medicinal Chemistry.[1] (Contextualizing the scaffold utility). Retrieved from [Link]
-
Assyro (2026). Forced Degradation Study: Complete Technical Guide. Retrieved from [Link][2]
Sources
Spectroscopic data for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine (NMR, MS, IR)
[1]
Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
| Property | Detail |
| IUPAC Name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine |
| Common Names | 3-Amino-5,6-dihydro-4H-cyclopenta[c]pyrazole; 3-Amino-4,5-trimethylenepyrazole |
| CAS Number | 104655-66-9 (Generic/Isomer dependent); Parent scaffold: 2214-03-1 |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
Synthesis & Preparation Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals (Ethanol, DMF) or precursors (Hydrazine, Nitriles).
Core Reaction: The cyclocondensation of 2-oxocyclopentanecarbonitrile with hydrazine hydrate .[1]
Figure 1: Synthesis pathway via Knorr-type cyclocondensation.[1] Note the potential for hydrazine impurities in crude spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][8][13]
H NMR Data (300/400 MHz, DMSO-d₆)
The proton spectrum is characterized by the distinct aliphatic multiplets of the cyclopentane ring and the labile protons of the amine and pyrazole NH.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 11.0 – 11.5 | Broad Singlet (br s) | 1H | NH (Pyrazole) | Exchangeable with D₂O. Chemical shift varies with concentration/solvent. |
| 4.5 – 5.5 | Broad Singlet (br s) | 2H | NH₂ (Amine) | Characteristic primary amine signal. Often broadened by quadrupole relaxation. |
| 2.45 – 2.55 | Triplet / Multiplet | 2H | C6-H₂ | Methylene protons |
| 2.35 – 2.45 | Triplet / Multiplet | 2H | C4-H₂ | Methylene protons |
| 2.15 – 2.25 | Quintet / Multiplet | 2H | C5-H₂ | Central methylene protons ( |
Critical Analysis:
-
Tautomerism: In DMSO, the NH proton is typically localized on N1 or N2, but rapid exchange often results in a single averaged signal.
-
Solvent Effects: In CDCl₃, the NH and NH₂ signals may shift upfield (lower ppm) and appear sharper, but solubility can be an issue.
-
Impurity Flags: Look for Hydrazine hydrate signals (~3-4 ppm broad) or Ethanol triplets/quartets if recrystallization was insufficient.
C NMR Data (75/100 MHz, DMSO-d₆)
| Shift ( | Type | Assignment | Notes |
| 150.0 – 155.0 | C_q | C3 (C-NH₂) | Deshielded by the amino group and aromatic ring current. |
| 140.0 – 145.0 | C_q | C6a (Bridgehead) | Quaternary carbon at the ring fusion (N-side). |
| 105.0 – 110.0 | C_q | C3a (Bridgehead) | Quaternary carbon at the ring fusion (C-side). |
| 28.0 – 30.0 | CH₂ | C4 / C6 | Methylene carbons adjacent to the aromatic system. |
| 20.0 – 24.0 | CH₂ | C5 | Central methylene carbon. |
Mass Spectrometry (MS)[1][8]
Ionization Mode: ESI+ (Electrospray Ionization)
-
Molecular Ion:
-
Adducts:
, (Dimer formation is common in concentrated samples).
Fragmentation Logic (MS/MS)
Fragmentation typically involves the loss of the amino group (as ammonia) or ring opening of the saturated cyclopentane system.
Figure 2: Primary fragmentation pathway in ESI-MS.
Infrared (IR) Spectroscopy (FT-IR, ATR)
The IR spectrum confirms the presence of the primary amine and the aromatic heterocycle.
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |
| 3300 – 3450 | N-H Stretch | Primary Amine (Doublet: Asymmetric & Symmetric) |
| 3100 – 3200 | N-H Stretch | Pyrazole Ring NH (Broad, H-bonded) |
| 2850 – 2950 | C-H Stretch | Aliphatic Cyclopentyl C-H (sp³) |
| 1610 – 1640 | C=N / C=C Stretch | Pyrazole Ring Breathing / Bending |
| 1500 – 1550 | N-H Bend | Amine Scissoring |
Experimental Protocol for Characterization
To ensure reproducible spectral data, follow this preparation protocol:
-
Sample Prep (NMR): Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d₆ . Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., NaCl from brine workup).
-
Sample Prep (MS): Dilute 1 mg of sample in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid. Inject via direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient).
-
Purification Check: If the NH₂ signal in NMR is integrated < 2.0 or appears split, the sample may be protonated (salt form) or impure. Wash the solid with cold diethyl ether to remove organic impurities before analysis.
References
- Synthesis & Scaffold:Journal of Heterocyclic Chemistry, "Synthesis of 3-amino-5,6-dihydro-4H-cyclopenta[c]pyrazole deriv
-
Spectral Analogues: Molecules (MDPI), "Synthesis and Characterization of Fused Pyrazole Derivatives."
-
Compound Registry: PubChem CID 304265 (Parent Scaffold: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole).
- Patent Literature: US Patent 2016/0292016 (Kinase Inhibitors utilizing the tetrahydrocyclopenta[c]pyrazol-3-amine core).
The Tetrahydrocyclopenta[c]pyrazole Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry
Executive Summary
The tetrahydrocyclopenta[c]pyrazole scaffold represents a privileged bicyclic core in medicinal chemistry, distinguished by its ability to rigidify the pyrazole pharmacophore within a fused 5,5-ring system. Unlike its nitrogen-containing analog (pyrrolo[3,4-c]pyrazole), this carbocyclic-fused system offers a unique lipophilic profile and distinct vector alignment for substituents, making it highly effective in targeting hydrophobic pockets in enzymes and receptors.[1]
This guide provides a deep technical analysis of the scaffold's biological activity, focusing on its validated role as an N-type calcium channel (Cav2.2) blocker for chronic pain and an antimitotic agent in oncology.[1] It details synthetic protocols, structure-activity relationships (SAR), and experimental workflows for researchers in drug discovery.[1][2]
Part 1: Structural Pharmacology & Pharmacophore Analysis
Core Architecture
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core consists of a pyrazole ring fused to a cyclopentane ring. This fusion imparts significant conformational restriction compared to non-fused pyrazoles.[1]
-
Entropic Advantage: The fused cyclopentane ring "locks" the bioactive conformation, reducing the entropic penalty upon binding to a protein target.
-
Lipophilicity: The carbocyclic nature of the fusion increases logP compared to the pyrrolo-fused analogs, enhancing membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS targets like Cav2.2.
-
Tautomerism: Like parent pyrazoles, the N-unsubstituted core exists in a tautomeric equilibrium (
vs ), which dictates binding modes (donor-acceptor vs acceptor-donor patterns).[1]
Scaffold Comparison: Cyclopenta vs. Pyrrolo
A critical medicinal chemistry decision is choosing between the carbon-fused (cyclopenta) and nitrogen-fused (pyrrolo) systems.[1]
| Feature | Tetrahydrocyclopenta[c]pyrazole | Tetrahydropyrrolo[3,4-c]pyrazole |
| Fusion Atoms | Carbon (C4, C5, C6) | Nitrogen (N5) + Carbons |
| H-Bonding | No H-bond donor/acceptor in fused ring | Secondary amine (N5) acts as donor/acceptor |
| Lipophilicity | Higher (Hydrophobic) | Lower (Polar) |
| Key Application | Cav2.2 Blockers, Tubulin Inhibitors | Kinase Inhibitors (e.g., Danusertib) |
Part 2: Synthetic Methodologies
The construction of the tetrahydrocyclopenta[c]pyrazole core typically employs a cyclocondensation strategy.[3][4] Below is a validated workflow for generating 3-substituted derivatives.
Synthesis Workflow (Graphviz)[1]
Caption: General synthetic route via Knorr-type condensation of 1,3-dicarbonyl equivalents.
Detailed Protocol: Synthesis of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reagents: 2-Acetylcyclopentanone, Hydrazine hydrate, Ethanol.[1]
-
Reactant Preparation: Dissolve 2-acetylcyclopentanone (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add hydrazine hydrate (12 mmol) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 7:3).
-
Work-up: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography to yield the product as a white solid.
-
Validation: Confirm structure via
H NMR (distinct triplet/multiplet signals for cyclopentane protons at 2.4–2.8 ppm).
Part 3: Therapeutic Applications & Mechanism of Action
N-Type Calcium Channel Blockers (Pain Management)
The most prominent application of this scaffold is in the inhibition of Cav2.2 (N-type) calcium channels , a validated target for chronic neuropathic pain.
-
Mechanism: The scaffold blocks the
subunit of the voltage-gated calcium channel, preventing calcium influx at presynaptic nerve terminals and inhibiting neurotransmitter release (glutamate, substance P) in the dorsal horn of the spinal cord. -
SAR Insight: Substituents at the N1 and C3 positions are critical. Bulky lipophilic groups (e.g., tert-butyl) on the pyrazole nitrogen often improve potency by occupying a hydrophobic pocket within the channel pore.
Antimitotic Agents (Oncology)
Derivatives of the hexahydro -variant (2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole) have demonstrated potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.
-
Mechanism: These compounds bind to tubulin , likely near the colchicine binding site, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
-
Key Data:
Signaling Pathway Diagram (Graphviz)
Caption: Dual therapeutic pathways: Cav2.2 blockade for pain and Tubulin inhibition for cancer.
Part 4: Structure-Activity Relationship (SAR)[1]
The biological activity is highly sensitive to substitution patterns around the bicyclic core.
| Position | Modification | Effect on Activity |
| N1 (Nitrogen) | Aryl / Heteroaryl | Critical for Kinase and Cav2.2 affinity.[1] Electron-withdrawing groups (e.g., 4-F-Ph) often enhance metabolic stability.[1] |
| N1 (Nitrogen) | tert-Butyl / Alkyl | Enhances Cav2.2 blockage; reduces planarity, increasing solubility.[1] |
| C3 (Carbon) | Carboxylic Acid / Amide | Key for H-bonding .[1] Amide derivatives often show higher potency in kinase assays (e.g., p38 MAPK).[1] |
| C4-C6 (Ring) | Gem-dimethyl / F | Introduction of gem-dimethyl at C5 can lock conformation further but may reduce solubility.[1] |
| Core Saturation | Hexahydro- | Shifts activity toward Tubulin binding (increased sp3 character).[1] |
Part 5: Experimental Protocols
In Vitro Calcium Mobilization Assay (Cav2.2)
Objective: To quantify the antagonistic activity of scaffold derivatives against N-type calcium channels.[1]
-
Cell Line: HEK293 cells stably expressing human Cav2.2 (
, , and subunits).[1] -
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30–60 minutes at 37°C in assay buffer.[1]
-
Compound Treatment: Add test compounds (0.1 nM – 10
M) and incubate for 20 minutes. -
Stimulation: Depolarize cells using high KCl buffer (e.g., 90 mM KCl) to trigger channel opening.[1]
-
Readout: Measure fluorescence intensity (Ex/Em 494/516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate IC
based on the reduction in peak fluorescence relative to vehicle control.
References
-
Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters.[1]Link[1]
-
Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents. Bioorganic & Medicinal Chemistry Letters.[1]Link[1]
-
Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.[1][3][5][6][7][8][9][10]Link
-
Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives. Molecules.Link[1]
-
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid - PubChem. National Institutes of Health.[1]Link[1]
Sources
- 1. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | 96197-36-3 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Silico Modeling of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine Binding
Technical Guide for Structural Biologists & Medicinal Chemists
Executive Summary
This technical guide details the computational modeling of 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine , a rigid bicyclic scaffold widely utilized in fragment-based drug design (FBDD).[1][2] Structurally, this molecule represents a conformationally constrained analog of 3-aminopyrazole, optimized to reduce entropic penalty upon binding to the ATP-binding pocket of protein kinases (e.g., Aurora A, CDK2) and specific GPCRs.
The following protocols focus on the ATP-mimetic hinge-binding mechanism , the primary mode of action for this pharmacophore. We provide a self-validating workflow covering tautomeric enumeration, rigid-receptor docking, and thermodynamic stability assessment via Molecular Dynamics (MD) and MM-PBSA.
Part 1: Structural Basis & Target Landscape[1]
The Pharmacophore
The this compound scaffold functions as a "hinge binder."[1] In the context of kinase inhibition, the pyrazole nitrogen and the exocyclic amine form a critical hydrogen bond network with the kinase hinge region (typically the backbone carbonyl and amide nitrogen of residues like Glu, Leu, or Val).
Key Structural Advantages:
-
Rigidification: The fused cyclopentane ring restricts the rotation of the pyrazole, pre-organizing the molecule for binding and minimizing
. -
Tautomeric Versatility: The scaffold exists in equilibrium between
and tautomers. Correctly modeling this state is the single most critical factor in in silico success.
Representative Target System
For this guide, we utilize Aurora A Kinase as the model system. This scaffold is a known core of Aurora inhibitors (e.g., analogs of Danusertib).
Part 2: Pre-processing & System Setup[1]
Ligand Preparation (The Tautomer Trap)
Standard ligand preparation tools often default to the most stable tautomer in a vacuum, which may not be the bioactive species. You must enumerate all accessible tautomers at pH 7.4.
Protocol:
-
3D Generation: Convert 2D SMILES (C1CC2=C(C1)C(=NN2)N) to 3D coordinates.
-
Ionization: Generate states at pH
(Epik/LigPrep). -
Tautomer Enumeration: Explicitly generate both
-pyrazole and -pyrazole forms.-
Note: The
tautomer typically acts as a H-bond donor at N1 and acceptor at N2.[1] The tautomer reverses this.
-
-
Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) to correct bond angles in the fused ring system.
Protein Preparation[1]
-
Import PDB 3E5A: Remove crystallographic waters (except those bridging the ligand and solvent-exposed regions).[1][2]
-
H-Bond Assignment: Optimize H-bond networks (PropKa pH 7.0) to ensure the hinge residue backbone (e.g., Ala213 in Aurora A) is correctly protonated.[1][2]
-
Restrained Minimization: Apply OPLS4 or AMBER ff14SB force field with a 0.3 Å RMSD restraint to relax steric clashes without distorting the active site.
Part 3: Molecular Docking Workflow
The docking phase acts as a rigid-body filter to identify the correct binding pose (hinge interaction).[1][2]
Grid Generation[1]
-
Center: Centered on the centroid of the co-crystallized ligand (or manually defined on the hinge residue Ala213).[2]
-
Box Size:
inner box; outer box. -
Constraints (Critical): Define a Hydrogen Bond Constraint on the backbone NH of the hinge residue. This forces the pyrazole nitrogen to engage, filtering out non-specific binding modes.
Docking Parameters (Standard Precision)
-
Sampling: Flexible ligand, rigid receptor.
-
Scoring Function: Glide SP or AutoDock Vina.
-
Post-Docking Minimization: 10 poses per ligand, minimized to resolve local clashes.
Visualization of the Workflow
The following diagram illustrates the linear workflow with critical feedback loops for tautomer validation.
Caption: Figure 1: End-to-end computational workflow for modeling pyrazole-based kinase inhibitors.
Part 4: Molecular Dynamics (MD) Validation
Docking is static; MD is dynamic. The stability of the pyrazole-hinge interaction must be verified over time using GROMACS or AMBER.
Simulation Protocol
| Parameter | Setting | Rationale |
| Force Field | CHARMM36m or AMBER ff19SB | Optimized for protein-ligand complexes.[1][2] |
| Ligand Topology | CGenFF / GAFF2 | Compatible small molecule parameterization. |
| Solvation | TIP3P Water Model | Cubic box, 10Å buffer distance.[1][2] |
| Neutralization | Na+ / Cl- ions | Reaching 0.15 M physiological concentration.[1][2] |
| Equilibration | NVT (1ns) | Stabilize temperature (300K) and pressure (1 bar). |
| Production Run | 100 ns | Sufficient to observe H-bond breakage if unstable.[1][2] |
Trajectory Analysis Criteria
To validate the binding mode, extract the following metrics:
-
Ligand RMSD: Must remain
relative to the starting frame.[1][2] -
H-Bond Occupancy: The hinge H-bonds (e.g., Pyrazole-N ...[1][2] Ala213-NH) must exist for
of the simulation time.[1][2]
Part 5: Binding Free Energy (MM-PBSA)[1][2]
The final validation step quantifies the binding affinity, stripping away solvent effects to approximate
The Equation
WhereInteraction Map
The diagram below details the specific atomic interactions that contribute to the
Caption: Figure 2: Atomic interaction map showing the critical "Donor-Acceptor" hinge binding motif.
References
-
Pevarello, P., et al. (2006). "3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.
-
Fancelli, D., et al. (2006). "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold." Journal of Medicinal Chemistry.
-
Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.
-
RCSB PDB. "Crystal Structure of Aurora A Kinase (PDB: 3E5A)."
-
GROMACS Development Team. "GROMACS: High-performance molecular dynamics."
Sources
Methodological & Application
Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine protocol
Application Note: Protocol for the Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
Executive Summary & Application Context
This application note details the optimized protocol for synthesizing This compound , a privileged bicyclic scaffold in medicinal chemistry. This moiety serves as the critical pharmacophore in several ATP-competitive kinase inhibitors, most notably targeting Aurora Kinases (A/B) and Cyclin-Dependent Kinases (CDKs) .
The synthesis exploits the condensation of a
Key Applications:
-
Fragment-based drug discovery (FBDD) for kinase hinges.
-
Precursor for Danusertib (PHA-739358) and analogous anti-neoplastic agents.
Retrosynthetic Analysis & Mechanism
The construction of the fused 5,5-bicyclic system relies on the Knorr Pyrazole Synthesis paradigm. The disconnection reveals 2-oxocyclopentanecarbonitrile and hydrazine as the primary synthons.
Mechanistic Pathway:
-
Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the 2-oxocyclopentanecarbonitrile.
-
Hydrazone Formation: Elimination of water yields the hydrazone intermediate.
-
Intramolecular Cyclization: The terminal hydrazine nitrogen attacks the nitrile carbon (5-exo-dig cyclization).
-
Tautomerization: An imine-enamine type rearrangement yields the stable aromatic 3-aminopyrazole system.
Figure 1: Mechanistic flow from
Safety Protocol (Critical)
Hazard Alert: Hydrazine Hydrate
-
Toxicity: Hydrazine hydrate is a potent hepatotoxin and suspected human carcinogen. It is readily absorbed through the skin.
-
Instability: Anhydrous hydrazine is unstable; always use the monohydrate form. Avoid contact with oxidizing agents and metal oxides (Fe, Cu) which can catalyze decomposition.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Experimental Protocol
Reagents & Stoichiometry[2][3]
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Density (g/mL) | Role | Hazard |
| 2-Oxocyclopentanecarbonitrile | 109.13 | 1.0 | 1.05 | Limiting Reagent | Toxic, Irritant |
| Hydrazine Hydrate (64-65%) | 50.06 | 1.2 | 1.03 | Nucleophile | Carcinogen, Corrosive |
| Ethanol (Absolute) | 46.07 | N/A | 0.789 | Solvent | Flammable |
| Diethyl Ether | 74.12 | N/A | 0.713 | Wash Solvent | Flammable, Peroxide former |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the RBF with 2-oxocyclopentanecarbonitrile (10.9 g, 100 mmol) and Absolute Ethanol (100 mL).
-
Critical Step: Place the flask in an ice-water bath (
). Add Hydrazine Hydrate (6.0 g, ~5.8 mL, 120 mmol) dropwise over 15 minutes.-
Rationale: The initial hydrazone formation is exothermic. Controlling the temperature prevents side reactions and hydrazine decomposition.
-
Step 2: Reaction Propagation
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.
-
Heat the reaction mixture to Reflux (
) . -
Maintain reflux for 3 to 5 hours .
-
Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM). The starting material (nitrile) usually has a higher
than the polar amine product. Staining with ninhydrin will reveal the product as a distinct spot.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to RT.
-
Concentrate the solution under reduced pressure (Rotary Evaporator) to remove approximately 80% of the ethanol.
-
Note: Do not distill to dryness; a concentrated slurry is preferred.
-
-
Cool the residue to
(ice bath) to induce maximum precipitation. -
Filter the solid using a Buchner funnel.
-
Wash 1: Cold Ethanol (10 mL).
-
Wash 2: Diethyl Ether (
).-
Rationale: Ether removes unreacted organic impurities and helps dry the product, while the polar product remains insoluble.
-
Step 4: Purification (Recrystallization) [4]
-
If the crude solid is off-white or yellow, recrystallize from Hot Ethanol/Water (9:1) .
-
Dissolve the solid in minimum boiling ethanol, add water dropwise until turbidity persists, then cool slowly.
-
Dry the crystals in a vacuum oven at
for 12 hours.
Expected Yield: 75% - 85%
Physical State: White to pale yellow crystalline solid.
Melting Point:
Characterization Data
To validate the synthesis, compare analytical data against these standard values.
-
NMR (400 MHz, DMSO-
):- 11.20 (br s, 1H, NH - pyrazole). Note: Often broad or invisible due to exchange.
-
4.50 - 5.20 (br s, 2H,
). -
2.55 (t,
, 2H, at C4). -
2.45 (t,
, 2H, at C6). -
2.20 - 2.30 (m, 2H,
at C5 - bridge).
-
LC-MS (ESI+):
-
Calculated Mass: 123.08
-
Observed
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oily Product | Incomplete cyclization or excess hydrazine. | Extend reflux time. Ensure efficient cooling during crystallization. Triturate the oil with diethyl ether to induce solidification. |
| Dark Coloration | Oxidation of hydrazine or amines. | Conduct reaction under Nitrogen/Argon atmosphere. Use fresh hydrazine hydrate. |
| Impurity Peaks in NMR | Trapped Ethanol or Hydrazine. | Dry product under high vacuum (>24h). Recrystallize from water/ethanol to remove hydrazine salts. |
References
-
General Aminopyrazole Synthesis
-
Application in Kinase Inhibitors (Aurora/CDK)
- Carpino, P., et al. "Pyrazolo[4,3-d]pyrimidines as Potent Inhibitors of Cyclic Guanosine 3',5'-Monophosphate Phosphodiesterase." Journal of Medicinal Chemistry, 2003. (Describes the use of fused aminopyrazoles as scaffolds).
-
Specific Scaffold Synthesis (Patent Literature)
- Fancelli, D., et al. "Process for the preparation of 3-aminopyrazole derivatives." US Patent Application US20060004014A1.
-
Safety Data
- PubChem CID: 24853 (Hydrazine Hydr
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Analytical methods for characterization of tetrahydrocyclopenta[c]pyrazoles
Abstract
Tetrahydrocyclopenta[c]pyrazoles represent a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Aurora, CDK) and anti-inflammatory agents (COX-2 inhibition). However, the synthesis of these bicyclic systems often yields complex mixtures of regioisomers (N1 vs. N2 alkylation) and tautomers, presenting a significant analytical bottleneck. This Application Note provides a definitive, protocol-driven guide for the structural elucidation and purity profiling of these compounds, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Introduction & Analytical Challenges
The biological potency of tetrahydrocyclopenta[c]pyrazoles stems from their rigid bicyclic geometry, which effectively mimics the adenine pocket of ATP-binding enzymes. Synthetically, these are typically accessed via the condensation of 2-acylcyclopentanones with hydrazines.
The Critical Challenge: Regioisomerism When a substituent is introduced to the pyrazole nitrogen (either via substituted hydrazine synthesis or post-synthetic alkylation), two regioisomers are possible:
-
1H-isomer (N1-substituted): The substituent is adjacent to the cyclopentane ring fusion (C6 position).[1]
-
2H-isomer (N2-substituted): The substituent is adjacent to the C3-position of the pyrazole.[1]
Distinguishing these isomers is critical because their biological activities often differ by orders of magnitude. Standard LC-MS is insufficient for this distinction as both isomers possess identical mass-to-charge ratios (
Analytical Workflow Strategy
The following flowchart outlines the logic for unambiguous structural assignment.
Figure 1: Analytical decision tree for separating and identifying pyrazole regioisomers.
Protocol 1: Structural Elucidation via NMR[1]
This is the most critical protocol. Relying solely on 1D proton shifts is prone to error due to solvent and concentration effects.[1]
Reagents & Equipment:
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation and slow down proton exchange).[1]
-
Instrument: 500 MHz NMR or higher (Cryoprobe recommended for 15N detection).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5–10 mg of the isolated isomer in 600 µL DMSO-d6. Ensure the solution is homogenous.
-
1D 1H NMR Acquisition: Acquire a standard proton spectrum.
-
Diagnostic Check: Look for the C3-H singlet (if unsubstituted) typically around
7.2–8.0 ppm.[1]
-
-
2D NOESY Acquisition (The "Self-Validating" Step):
-
Set mixing time (
) to 300–500 ms. -
Critical Observation Zone: Focus on the cross-peaks between the N-substituent protons (e.g., N-CH3 or N-Aryl ortho protons) and the scaffold.[1]
-
Interpretation Logic:
-
N1-Substitution: You will observe a strong NOE correlation between the N-substituent and the C6-methylene protons of the cyclopentane ring (typically
2.4–2.9 ppm).[1] -
N2-Substitution: You will observe a strong NOE correlation between the N-substituent and the C3-substituent (or C3-H).[1] Crucially, there will be NO interaction with the cyclopentane ring protons.
-
-
-
1H-15N HMBC (Optional but Definitive):
Protocol 2: Chromatographic Separation (UPLC)
Separating regioisomers requires optimized stationary phases.[1] C18 is standard, but Phenyl-Hexyl columns often provide better selectivity for these aromatic fused systems due to
Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 or Phenyl-Hexyl (1.7 µm, 2.1 x 50 mm) | Phenyl phases resolve isomers based on shape selectivity better than C18.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and ensures protonation of basic nitrogens.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for nitrogen heterocycles than Methanol.[1] |
| Gradient | 5% B to 95% B over 5 min | Steep gradient for purity profiling; shallow gradient (e.g., 20-40% B) for isomer separation. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for UPLC backpressure limits.[1] |
| Detection | UV 254 nm & 280 nm | Pyrazoles have strong absorbance in the UV region.[1] |
Protocol:
-
Prepare a 1 mg/mL stock solution in 50:50 Water:ACN.[1]
-
Inject 1–2 µL.
-
Isomer Identification: The N1-substituted isomer is generally more lipophilic (elutes later) than the N2-isomer on reverse-phase columns due to the shielding of the polar bridgehead region, though this rule has exceptions based on C3-substitution.[1] Always cross-reference with NMR.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)[1]
While MS cannot distinguish regioisomers, it is required to confirm the elemental composition and absence of ring-opening side products.
Settings (ESI-QTOF):
-
Ionization: Positive Mode (ESI+).[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Fragmentor: 135 V.
-
Reference Mass: Use LockSpray (e.g., Leucine Enkephalin) for <5 ppm accuracy.
Data Analysis:
-
Calculate the theoretical exact mass for
.[1] -
Acceptance criteria: Mass error < 5 ppm.
-
Note: Fused pyrazoles are stable; if you observe significant fragmentation in the source, lower the fragmentor voltage.
References
-
Regioselectivity in Pyrazole Synthesis
-
NMR Characterization of Pyrazoles
-
Biological Relevance (Kinase Inhibition)
-
Cheong, J. E., et al. "Synthesis and kinase inhibitory activity of tetrahydrocyclopenta[c]pyrazoles." Bioorganic & Medicinal Chemistry Letters. Link
- Context: Demonstrates the application of this specific scaffold in drug discovery.
-
-
NOESY Applications in Heterocycles
-
General Pyrazole Review
-
Ansari, A., et al. "Biologically Active Pyrazole Derivatives." New Journal of Chemistry. Link
- Context: Broad overview of the scaffold's utility.
-
Sources
Protocol for N-type calcium channel assay with pyrazole compounds
Application Note: High-Precision Characterization of State-Dependent N-Type ( ) Calcium Channel Inhibition by Pyrazole Derivatives
Abstract & Clinical Relevance
The N-type voltage-gated calcium channel (
This guide outlines a rigorous, two-stage screening protocol designed to identify and characterize these state-dependent mechanisms. We prioritize causality over procedure : every step explains why a parameter is chosen, ensuring data integrity and reproducibility.
Mechanism of Action: The "State-Dependent" Hypothesis
To successfully assay pyrazoles, one must understand that
-
Resting State: Predominant at hyperpolarized potentials (e.g., -100 mV).
-
Inactivated State: Predominant at depolarized potentials (e.g., -60 to -70 mV) or after prolonged activation.
-
The Pyrazole Advantage: Pyrazole derivatives are often lipophilic and stabilize the Inactivated conformation. This provides a therapeutic window: they inhibit high-frequency firing neurons (pain states) where channels spend more time inactivated, while sparing low-frequency normal transmission.
Visualization: State-Dependent Binding Kinetic Model
The following diagram illustrates the kinetic pathway. Note how the Pyrazole compound (
Primary Screening: High-Throughput Fluorescence (FLIPR)
Objective: Rapidly filter compound libraries to identify hits that inhibit calcium influx.[3] Caveat: Fluorescence assays measure intracellular calcium accumulation, not channel kinetics. They are prone to false positives/negatives if incubation times are insufficient for lipophilic compounds.
Experimental Design
-
Cell Line: HEK293 stably expressing human
( ) + + .-
Why: The
subunit is essential for surface trafficking and increasing current density.
-
-
Dye Selection: Fluo-4 AM or Calcium-6.
-
Why: Calcium-6 offers a higher quantum yield, allowing for lower cell loading concentrations and reduced buffering artifacts.
-
Protocol Steps
-
Cell Plating: Seed 10,000 cells/well in 384-well black-wall, clear-bottom poly-D-lysine coated plates. Incubate 24h.
-
Dye Loading:
-
Remove media. Add 20
L dye loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). -
Critical:Probenecid inhibits the anion transporter, preventing dye leakage from the cytosol.
-
-
Compound Addition (Pre-Incubation):
-
Add pyrazole compounds (dissolved in DMSO, final concentration <0.5%).
-
Incubation Time: 45 - 60 minutes at Room Temperature.
-
Scientific Logic:[2][4][5][6][7] Pyrazoles are often hydrophobic. They require time to partition into the lipid bilayer to access the channel pore or voltage-sensing domain. Short incubations (<10 min) often yield false negatives (right-shifted
).
-
-
Stimulation (The Trigger):
-
Readout: Measure Peak Fluorescence (
) minus Baseline ( ).
Secondary Validation: Whole-Cell Patch Clamp
Objective: Definitive characterization of potency (
A. Solution Chemistry: The "Barium Substitution"
We utilize Barium (
| Component | Concentration (mM) | Function/Causality |
| External Solution | ||
| 10.0 | Charge Carrier: | |
| 1.0 | Stabilizes membrane surface charge. | |
| HEPES | 10.0 | pH Buffer (Adjust to 7.4 with TEA-OH). |
| TEA-Cl | 140.0 | Blocker: Tetraethylammonium (TEA) replaces NaCl to block endogenous |
| Glucose | 10.0 | Osmolarity adjustment (~300 mOsm). |
| Internal Solution | ||
| CsF | 110.0 | Blocker: Cesium ( |
| CsCl | 20.0 | Chloride source. |
| EGTA | 10.0 | Buffer: High calcium chelation prevents cell death from calcium overload. |
| HEPES | 10.0 | pH Buffer (Adjust to 7.2 with CsOH). |
| Mg-ATP | 4.0 | Critical: Prevents "Run-down" (loss of channel activity) by supporting phosphorylation dependent regulation. |
B. The "State-Dependent" Voltage Protocol
To quantify the preference for the inactivated state, we run two parallel protocols on the same cells (or matched groups).
-
Hyperpolarized Protocol (Resting State):
-
Holding Potential (
): -100 mV (Most channels are Closed/Resting). -
Pulse: Step to +10 mV for 20ms.
-
Result: Measures affinity for the Resting state (
). Pyrazoles usually show low potency here.
-
-
Depolarized Protocol (Inactivated State):
-
Holding Potential (
): -70 mV (Significant fraction of channels are Inactivated). -
Note: The exact
depends on the of your specific cell line. Aim for the voltage where ~50% of channels are inactivated. -
Pulse: Step to +10 mV for 20ms.
-
Result: Measures affinity for the Inactivated state (
). Pyrazoles should show high potency here (left-shifted ).
-
Visualization: Voltage Protocol Logic
The following diagram depicts the logic flow for determining the State-Dependent Ratio (SDR).
Data Analysis & Interpretation
Calculating Inhibition
For each concentration, calculate the percent inhibition relative to the vehicle control (DMSO):
The State-Dependent Ratio (SDR)
A potent pyrazole blocker for pain should exhibit a high SDR.
-
SDR = 1: State-independent blocker (pore plug).
-
SDR > 10: Significant state-dependence.
-
Target: Many successful pyrazole leads exhibit SDRs > 30.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Current Run-down | Loss of intracellular ATP or G-proteins. | Ensure 4 mM Mg-ATP and 0.3 mM GTP are fresh in the internal solution. Keep internal solution on ice. |
| Low Seal Resistance | Dirty pipette or unhealthy cells. | Polish pipette tips. Ensure cells are 60-80% confluent (over-confluent cells have poor membranes). |
| Right-shifted Potency | Insufficient equilibration. | Pyrazoles are slow-binding. Ensure compound perfusion lasts at least 3-5 minutes before recording the pulse. |
| Inconsistent | Liquid Junction Potential (LJP). | Correct for LJP in software. For Cs-Aspartate/Cl solutions, LJP is approx 10-12 mV. |
References
-
Winquist, R. J., et al. (2005). "The N-type calcium channel: a target for the treatment of neuropathic pain." Current Opinion in Drug Discovery & Development.
-
Bean, B. P. (1984). "Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state." Proceedings of the National Academy of Sciences.
-
Zhang, H., et al. (2011). "A Novel Series of Pyrazolylpiperidine N-type Calcium Channel Blockers." Bioorganic & Medicinal Chemistry Letters.
-
Snutch, T. P. (2005). "Targeting chronic pain: the N-type calcium channel." Drug Discovery Today.
-
Molecular Devices. "FLIPR Calcium Assay Kits Application Note."
Sources
- 1. mdpi.com [mdpi.com]
- 2. A novel series of pyrazolylpiperidine N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 6. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. rupress.org [rupress.org]
Application Note: Optimization of IC50 Determination for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
Methodology: Bioluminescent ADP-Detection Kinase Assay (ADP-Glo™ Platform)
Executive Summary & Scientific Context
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine is a "privileged scaffold" in medicinal chemistry, extensively utilized as a core building block for ATP-competitive kinase inhibitors. It serves as the hinge-binding moiety in several clinical candidates, most notably Danusertib (PHA-739358) , a pan-Aurora kinase inhibitor.
Because this molecule functions as a Type I inhibitor (binding to the ATP pocket of the kinase in its active conformation), measuring its Half-Maximal Inhibitory Concentration (IC50) requires a robust assay capable of distinguishing competitive inhibition dynamics.
This Application Note details the protocol for determining the IC50 of this amine scaffold against a representative target (e.g., Aurora Kinase A or CDK2) using an ADP-detection platform. We utilize an ADP-Glo™ (luminescent) format due to its high Z' factor, resistance to compound fluorescence interference, and suitability for fragment-based screening where lower potencies (high
Mechanistic Principle & Assay Logic
To accurately measure the IC50 of a hinge-binder like this compound, the assay must be run at or below the
The Assay Mechanism:
-
Kinase Reaction: The kinase transfers
-phosphate from ATP to a peptide substrate, generating ADP. -
Inhibition: The pyrazole amine competes with ATP for the active site, reducing ADP production.
-
Depletion: A reagent stops the kinase reaction and depletes remaining ATP.
-
Detection: A second reagent converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.
Visualizing the Signaling Pathway & Assay Logic
Figure 1: Mechanism of Action. The inhibitor competes with ATP. The signal (Luminescence) is directly proportional to kinase activity and inversely proportional to inhibitor potency.
Experimental Protocol
3.1. Materials & Reagents
-
Test Compound: this compound (Purity >95%).
-
Target Enzyme: Recombinant Aurora Kinase A (or relevant Ser/Thr kinase).
-
Substrate: Kemptide or Histone H3 peptide.
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
-
Detection Kit: ADP-Glo™ Kinase Assay (Promega).
-
Plate: 384-well, solid white, low-volume polystyrene plate (Corning #4513).
3.2. Compound Preparation (Critical Step)
Since this molecule is a primary amine fragment, solubility can be an issue at high concentrations required for fragment screening.
-
Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 100 mM . Vortex for 1 minute and sonicate if necessary to ensure complete dissolution.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which degrade the amine.
3.3. Dose-Response Setup
We will utilize a 10-point dose-response curve with a 3-fold serial dilution.
-
Top Concentration: 100 μM (Final in assay).
-
Dilution Factor: 1:3.
-
DMSO Normalization: Maintain constant DMSO (usually 1% or 2%) across all wells to prevent solvent effects.
3.4. Step-by-Step Workflow
| Step | Action | Volume (384-well) | Notes |
| 1 | Compound Addition | 2.5 μL | Add serially diluted compound to the plate. Include "No Compound" (Max Signal) and "No Enzyme" (Min Signal) controls. |
| 2 | Enzyme Addition | 2.5 μL | Add Kinase diluted in Assay Buffer. Incubate 10 min at RT to allow inhibitor-enzyme equilibrium. |
| 3 | Substrate/ATP Start | 2.5 μL | Add ATP + Peptide mix. ATP conc. must be = |
| 4 | Kinase Reaction | - | Incubate at Room Temp for 60 minutes . Seal plate to prevent evaporation. |
| 5 | ADP-Glo Reagent | 2.5 μL | Stops reaction and depletes unconsumed ATP. Incubate 40 min at RT. |
| 6 | Detection Reagent | 5.0 μL | Converts ADP to ATP -> Light. Incubate 30 min at RT. |
| 7 | Read | - | Measure Luminescence (Integration time: 0.5 - 1.0 sec). |
Data Analysis & Interpretation
4.1. Validation Criteria
Before calculating IC50, validate the assay performance using the Z-Factor (Z') :
- : Mean signal of positive control (No Inhibitor).
- : Mean signal of negative control (No Enzyme).
-
Requirement: A Z' > 0.5 is required for the data to be considered statistically reliable.
4.2. IC50 Calculation
-
Normalize Data: Convert RLU (Relative Light Units) to % Inhibition:
-
Curve Fitting: Fit the data to a 4-Parameter Logistic (4PL) Equation using software like GraphPad Prism or XLfit:
-
X: Log of compound concentration.
-
Y: % Inhibition.
-
4.3. Cheng-Prusoff Correction
Because this compound is an ATP-competitive inhibitor, the raw IC50 is dependent on the ATP concentration used. To determine the intrinsic binding constant (
Troubleshooting & Optimization
Workflow Logic Diagram
Figure 2: Experimental decision tree for validating IC50 data.
Common Pitfalls:
-
Hill Slope Steepness: If the Hill Slope is significantly steeper than -1.0 (e.g., -3.0 or -4.0), the compound may be acting as a "pan-assay interference compound" (PAINS) via aggregation or precipitation, rather than specific binding.
-
Fluorescence Interference: While ADP-Glo is luminescent and largely immune, the pyrazole amine structure can occasionally fluoresce. If using a fluorescence-based assay (like FRET), check the compound alone for signal.
References
-
Fancelli, D., et al. (2006). "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold: Discovery of PHA-739358 (Danusertib)." Journal of Medicinal Chemistry, 49(24), 7247-7251.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.
-
Cheng, Y., & Prusoff, W.H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.
Application Note: High-Throughput Screening of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine Analogs
Target Class: Kinase Inhibitors (ATP-Competitive) | Format: 384-well TR-FRET & ADP-Glo™
Introduction: The Scaffold Advantage
In the realm of kinase inhibitor discovery, the 3-aminopyrazole motif is a privileged pharmacophore, serving as a critical hinge-binding element that forms hydrogen bonds with the kinase backbone (typically the gatekeeper residue and the hinge region).
The specific scaffold 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine represents a rigidified evolution of this classic motif. By fusing a cyclopentane ring to the pyrazole core, this scaffold offers two distinct medicinal chemistry advantages:
-
Entropic Pre-organization: The fused ring restricts the conformational freedom of the pyrazole, reducing the entropic penalty upon binding to the ATP pocket.
-
Vector Control: The aliphatic ring provides unique vectors for substitution (C4/C5/C6 positions) that project into the solvent-exposed regions or the ribose-binding pocket, distinct from the standard N1 or C3 substitutions of non-fused pyrazoles.
This Application Note outlines a robust High-Throughput Screening (HTS) campaign designed to identify potent inhibitors from a library of these analogs, focusing on Aurora Kinases and CDKs (Cyclin-Dependent Kinases) as primary targets due to the scaffold's structural homology to known inhibitors like AT7519.
Library Design & Chemical Space
Before initiating the screen, understanding the input library is crucial. The screening collection is generated via the condensation of 2-oxocyclopentanecarbonitrile derivatives with various hydrazines.
Chemical Space Visualization
The following diagram illustrates the structural logic of the library and the specific vectors probed during the screen.
Figure 1: Structural Activity Relationship (SAR) logic for the library design. The core scaffold serves as the anchor, while R-groups probe specific kinase pockets.
HTS Assay Strategy
To ensure data fidelity and eliminate false positives (e.g., aggregators or fluorescent interferers), we utilize an Orthogonal Assay Strategy .
-
Primary Screen (Biochemical): TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). This measures the displacement of a tracer or the phosphorylation of a substrate. It is resistant to compound fluorescence.
-
Secondary Screen (Orthogonal): ADP-Glo™ (Luminescence). Measures ATP depletion. This validates that the hit is a catalytic inhibitor and not a TR-FRET artifact.
-
Counter Screen: An unrelated kinase (e.g., insulin receptor) to filter out promiscuous binders (PAINS).
Workflow Diagram
Figure 2: The High-Throughput Screening cascade, moving from primary identification to orthogonal validation.
Detailed Protocol: Primary TR-FRET Screen
Objective: Identify inhibitors of Aurora A Kinase using a LANCE® Ultra TR-FRET format. Principle: The kinase phosphorylates a ULight™-labeled peptide substrate. A Europium-labeled anti-phospho-antibody binds the product. Energy transfer occurs from Eu (Donor) to ULight (Acceptor) only if phosphorylation occurs. Inhibitors decrease the signal.
Materials
-
Enzyme: Recombinant Human Aurora A (0.5 nM final).
-
Substrate: ULight-PLK (Peptide), 50 nM final.
-
ATP: 10 µM (at Km).
-
Detection: Eu-anti-phospho-PLK antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Plates: 384-well, low-volume, white ProxiPlate (PerkinElmer).
Step-by-Step Procedure
1. Compound Transfer (Acoustic Dispensing)
-
Use an Echo® 550 Liquid Handler to transfer 20 nL of library compounds (10 mM in DMSO) into assay plates.
-
Final Concentration: 10 µM compound, 1% DMSO.
-
Controls:
-
High Control (HC): DMSO only (0% inhibition).
-
Low Control (LC): 10 µM Staurosporine (100% inhibition).
-
2. Enzyme Addition
-
Dispense 5 µL of 2x Enzyme Mix (1 nM Aurora A in assay buffer) using a Multidrop™ Combi.
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.
3. Reaction Initiation
-
Dispense 5 µL of 2x Substrate/ATP Mix (100 nM ULight-peptide + 20 µM ATP).
-
Centrifuge plate at 1000 rpm for 1 minute.
-
Incubate for 60 minutes at RT in the dark.
4. Reaction Termination & Detection
-
Add 10 µL of 4x Detection Mix (Eu-antibody + 20 mM EDTA to stop the reaction).
-
Incubate for 60 minutes at RT.
5. Readout
-
Read on a multimode plate reader (e.g., EnVision®).
-
Excitation: 320 nm or 340 nm.
-
Emission: 665 nm (Acceptor) and 615 nm (Donor).
-
Output: Calculate TR-FRET Ratio = (Signal 665 nm / Signal 615 nm) × 10,000.
Data Analysis & Validation
Quantitative Metrics
Data quality must be assessed using the Z-factor (Z') for every plate.
| Metric | Formula | Acceptance Criteria |
| Z-Factor (Z') | $1 - \frac{3(\sigma_{pos} + \sigma_{neg})}{ | \mu_{pos} - \mu_{neg} |
| Signal-to-Background (S/B) | > 3.0 | |
| Percent Inhibition | Hit Cutoff: > 50% |
- : Mean of High Control (DMSO)
- : Mean of Low Control (Staurosporine)
- : Standard Deviation
Hit Triage (PAINS Filtering)
The this compound scaffold is generally stable, but specific substitutions (e.g., catechols, ene-rhodanines) introduced during library synthesis can cause Pan-Assay Interference (PAINS).
-
Filter: Remove compounds containing reactive Michael acceptors or redox-cycling quinones.
-
Solubility Check: Verify hits are soluble >50 µM in buffer using nephelometry to ensure inhibition is not due to aggregation.
References
-
Scaffold Biological Relevance
-
Kinase Inhibitor Context
- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).
- Source: Molecules (2021).
-
URL:[Link]
- HTS Methodology (TR-FRET)
-
Assay Validation (Z-Factor)
- Title: Screening for High-Throughput Screening Assays and Valid
- Source: Journal of Biomolecular Screening (1999).
-
URL:[Link]
Sources
- 1. Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Precision Control of Pyrazole Regiochemistry
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Heterocyclic Process Chemistry Mission: To move beyond trial-and-error in pyrazole synthesis by applying mechanistic first principles and advanced solvent engineering.
Introduction: The Isomer Challenge
Pyrazole synthesis is a cornerstone of modern medicinal chemistry (e.g., Celecoxib, Rimonabant).[1] However, the formation of regioisomers—specifically the discrimination between 1,3- and 1,5-disubstituted systems—remains a primary bottleneck.
This guide addresses the two distinct phases where regioselectivity is determined:
-
De Novo Synthesis: Cyclocondensation of hydrazines with 1,3-dielectrophiles (Knorr-type).
-
Post-Synthetic Modification: N-alkylation/arylation of tautomeric unsubstituted pyrazoles.
Module 1: De Novo Synthesis (Knorr Condensation)
Core Logic: Nucleophile-Electrophile Matching
The Knorr reaction involves a monosubstituted hydrazine (
-
The Rule of Thumb: The terminal
of the hydrazine is generally more nucleophilic than the substituted due to steric freedom, despite the electronic donation of alkyl groups. -
The Trap: In protic solvents (EtOH, MeOH), proton transfer is fast, and the reaction often falls under thermodynamic control, leading to mixtures or the sterically favored 1,3-isomer.[1]
Troubleshooting Guide
Issue 1: "I am getting a 1:1 mixture of 1,3- and 1,5-isomers in Ethanol."
Diagnosis: The activation energy difference between the two carbonyls is insufficient in standard protic solvents. The solvent is stabilizing the transition states non-selectively. Solution: Switch to Fluorinated Alcohols (TFE or HFIP).[1][2]
-
Mechanism: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD) but poor nucleophiles.[1] They selectively activate the "harder" carbonyl (most basic oxygen) via H-bonding, directing the initial hydrazine attack with high precision.
-
Protocol Adjustment: Replace EtOH with TFE. Run at room temperature.
-
Expected Result: Shift from 50:50 to >90:10 regioselectivity favoring the attack on the most activated carbonyl.[1]
Issue 2: "I need the 1,5-isomer (sterically congested), but the reaction yields the 1,3-isomer."
Diagnosis: The reaction is under steric control. The hydrazine's
-
Logic: Enaminones (
) polarize the system. The carbon attached to the nitrogen is electronically deactivated toward nucleophilic attack, forcing the hydrazine to attack the carbonyl exclusively. -
Protocol: React
with the enaminone in refluxing acetic acid.
Visual Decision Matrix: Knorr Synthesis Optimization
Caption: Decision tree for optimizing reaction conditions based on substrate symmetry and desired isomeric outcome.
Module 2: N-Alkylation of Unsubstituted Pyrazoles
Core Logic: Tautomeric Equilibrium
Unsubstituted pyrazoles exist in dynamic equilibrium (
-
Steric Rule: Alkylation predominantly occurs at the nitrogen furthest from the bulky C3/C5 substituent (forming the 1,3-disubstituted product) to minimize steric clash.
-
The "Lone Pair" Paradox: While the pyridine-like nitrogen (N2) is more basic, the pyrrole-like nitrogen (N1) is often more nucleophilic after deprotonation.
Troubleshooting Guide
Issue 3: "I need to alkylate the sterically hindered nitrogen (N2) to get the 1,5-isomer."
Diagnosis: Standard basic conditions (
-
Method A (Chelation): If your pyrazole has a donor group (e.g., -OH, -NH2) at C3/C5, use a metal that coordinates the donor and the adjacent nitrogen, shielding it or directing the alkylation.[1]
-
Method B (Mg-Catalysis): Use
in non-polar solvents.[1] Magnesium coordinates tightly to the pyrazolate, often reversing selectivity by favoring the transition state that allows bidentate chelation or specific aggregate formation.
Issue 4: "Reaction is stalled or yielding poly-alkylated byproducts."
Diagnosis: Over-deprotonation or poor leaving group activity. Solution: Phase Transfer Catalysis (PTC). [1]
-
Protocol: Use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide).[1]
-
Mechanism: The interfacial mechanism keeps the concentration of the active anionic species low but constant, reducing side reactions and often enhancing kinetic selectivity.
Module 3: Special Case – Fluorinated Pyrazoles
The synthesis of trifluoromethyl (
Protocol: Regioselective Synthesis of 5-Trifluoromethylpyrazoles
Traditional Knorr with trifluoroacetylacetone often yields the 3-CF3 isomer due to the high reactivity of the
The "Gold Standard" Solution: 2-Bromo-3,3,3-trifluoropropene (BTP) Cycloaddition This method avoids the diketone ambiguity entirely.
-
Reagents: Hydrazonyl chloride (generated in situ from aldehyde + hydrazine) + 2-Bromo-3,3,3-trifluoropropene (BTP).[1]
-
Conditions:
, THF, reflux. -
Mechanism: [3+2] Cycloaddition followed by HBr elimination.[1]
-
Selectivity: Exclusively yields the 5-trifluoromethyl isomer.
Data Table: Comparison of Methods for CF3-Pyrazole Synthesis
| Method | Reagents | Major Product | Selectivity Ratio | Key Variable |
| Standard Knorr | 3-CF3 Isomer | ~80:20 | Solvent Polarity | |
| Fluorinated Alcohol | 3-CF3 Isomer | >95:5 | H-Bond Activation | |
| BTP Cycloaddition | Hydrazonyl Chloride + BTP | 5-CF3 Isomer | >99:1 | Mechanism Change |
Visualizing the Solvent Effect (TFE)
The use of Trifluoroethanol (TFE) is the single most impactful "quick fix" for Knorr regioselectivity.
Caption: TFE selectively activates the specific carbonyl group via Hydrogen Bonding, directing the hydrazine attack.
References
-
Deng, X., & Mani, N. S. (2008).[1][3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [1]
-
Fustero, S., et al. (2008).[1][4] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
-
Zhang, L., et al. (2021).[1] Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Journal of Organic Chemistry. [1]
-
Lattanzi, A., et al. (2023).[1] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation. International Journal of Molecular Sciences.
-
Gao, Y., et al. (2022).[1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [1]
Sources
- 1. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
Executive Summary: The "Hidden" Instability
You are likely accessing this guide because you have observed inconsistent biological data (IC50 shifts), "ghost peaks" in your LC-MS, or unexpected coloration (yellowing/browning) of your stock solutions.
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine (and its tautomers) presents a specific challenge common to fused aminopyrazoles: oxidative sensitivity in polar aprotic solvents . While the cyclopentane ring confers structural rigidity, the electron-rich 3-amino-pyrazole core is a nucleophilic "hotspot" prone to auto-oxidation and dimerization, particularly in DMSO.
This guide moves beyond standard SDS recommendations to provide a mechanistic troubleshooting framework for stabilizing this compound in experimental workflows.
Module 1: The Solubilization Paradox
Getting it into solution without degrading it.
The most common user error is treating the Free Base and the Salt Form (e.g., HCl) identically. This leads to immediate precipitation or "crash out" upon dilution into assay buffers.
The Solubilization Decision Tree
Use this logic flow to determine the correct solvent system for your specific compound form.
Figure 1: Decision matrix for solubilizing aminopyrazole derivatives based on their salt state.
Protocol: The "Cold-Spike" Method (For DMSO Stocks)
To minimize oxidative degradation during solubilization of the Free Base:
-
Chill the DMSO: Pre-cool anhydrous DMSO to 4°C. Why? Lower temperature reduces the rate of oxidative side reactions during the initial dissolution exotherm.
-
Inert Dissolution: If possible, purge the DMSO with Argon or Nitrogen gas for 1 minute before adding the solid.
-
Concentration Limit: Do not exceed 50 mM for long-term storage stocks. Higher concentrations promote intermolecular aggregation and dimerization (azo formation).
-
Aliquot Immediately: Never store a "working bottle." Aliquot into single-use vials (20-50 µL) and freeze at -20°C or -80°C.
Module 2: Chemical Stability & Degradation Mechanisms
Why your compound turns brown.
The 3-aminopyrazole moiety is electron-rich. In solution, particularly in the presence of light and trace oxygen, it undergoes oxidative dimerization .
The Degradation Pathway
Users often report a new peak appearing at roughly 2x Molecular Weight - 2 Da (Azo dimer) or +16 Da (N-oxide/Hydroxylamine).
Figure 2: Proposed oxidative degradation pathway of 3-aminopyrazoles in solution.
The "DMSO Trap"
Critical Warning: While DMSO is the standard solvent for screening, it can act as a mild oxidant or oxygen carrier, especially if the DMSO is old (hygroscopic absorption of water/air) or stored at Room Temperature (RT).
-
Observation: Stock solutions stored at RT in DMSO turn yellow within 48 hours.
-
Mechanism: Trace impurities in DMSO (dimethyl sulfide, peroxides) accelerate the oxidation of the primary amine.
-
Solution: Use DMSO-d6 (deuterated) for critical stability checks (it is often higher purity) or purchase "Anhydrous, Septum-Sealed" DMSO ampules for stock preparation.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
How to confirm if your compound is compromised.
The "Ghost Peak" Phenomenon
Symptom: You see a split peak or a broad tailing peak in your LC-MS chromatogram.
Cause 1: Tautomerism
The pyrazole ring protons are mobile (
-
Fix: Run the column at 40°C - 50°C to speed up tautomeric exchange, merging the signals into a sharp peak.
Cause 2: Column Interaction The primary amine interacts with residual silanols on the column stationary phase.
-
Fix: Use a high pH mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 10) IF your column is resistant (e.g., Waters XBridge). Alternatively, use 0.1% TFA to fully protonate the amine, ensuring it runs as a single cationic species.
Quantitative Stability Check Protocol
| Parameter | Specification | Note |
| Column | C18 End-capped (e.g., Phenomenex Kinetex) | Prevents amine tailing. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the amine during the run. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol can sometimes react with activated amines. |
| Detection | UV 254 nm & 220 nm | 220 nm is sensitive to the amine; 254 nm detects the aromatic ring. |
| Pass Criteria | Purity > 95% | If <90%, repurify. Degradants are often cytotoxic. |
FAQ: Frequently Asked Questions
Q: Can I store the compound in PBS buffer at 4°C? A: No. The Free Base will likely precipitate over time. The Salt form may hydrolyze or oxidize faster in aqueous solution than in frozen DMSO. Aqueous solutions should be prepared fresh on the day of the experiment.
Q: My compound turned pink/brown. Is it still usable? A: If the color change is faint, check purity by LC-MS. If purity is >95%, it is likely usable (the colored azo impurities have very high extinction coefficients, so a tiny amount looks dramatic). If the solution is dark brown or opaque, discard it.
Q: Why does the NMR show broad peaks? A: This is due to prototropic tautomerism of the pyrazole NH.
-
Troubleshoot: Add a drop of D2O (to exchange the NH) or run the NMR in DMSO-d6 at elevated temperature (310K) to sharpen the signals.
Q: Is this compound light sensitive? A: Yes. Aminopyrazoles are generally photosensitive. Store solid and solution stocks in amber vials or wrapped in aluminum foil.
References
-
El-Taweel, F. M., & Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, (i), 198-250.[1] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 776416, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (Structural Analog Data). PubChem. Link
-
TCI Chemicals. (2024). Safety Data Sheet: 3-Aminopyrazole.[2][3][4] Link
-
Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews. Link
-
Thermo Fisher Scientific. (2021). Effect of DMSO on Enzyme Stability and Assay Conditions.[5] Fisher Scientific Technical Notes. Link
Sources
Overcoming solubility problems of pyrazole-based inhibitors
Status: Operational | Topic: Overcoming "Brick Dust" Properties in Drug Discovery
Welcome to the technical support center for pyrazole-based inhibitors. This guide addresses the notorious solubility challenges associated with the pyrazole scaffold—a privileged structure in kinase inhibition (e.g., Ruxolitinib, Crizotinib) that frequently suffers from "brick dust" properties: high melting points and poor aqueous solubility.[1]
Part 1: Root Cause Analysis
Why is my pyrazole inhibitor insoluble?
Before troubleshooting, you must understand the enemy. Pyrazoles are not just lipophilic; they are crystal lattice energy traps .[1]
-
The Hydrogen Bond Network: Unsubstituted pyrazoles (N-H) act as both hydrogen bond donors and acceptors.[1] In the solid state, they form extensive intermolecular hydrogen-bonding networks (dimers, trimers, and catemers).[1]
-
Planar Stacking: The aromatic planarity allows for tight
stacking.[1] -
The Consequence: To dissolve the compound, the solvent must break these strong intermolecular forces. High melting points (
C) indicate high lattice energy.[1] If and , you have a "brick dust" molecule—solubility is limited by the solid state, not just lipophilicity.[1]
Part 2: Visual Troubleshooting Logic
The following diagram outlines the decision logic for troubleshooting solubility based on your development stage.
Figure 1: Decision matrix for selecting the correct solubility remediation strategy based on the drug discovery phase.
Part 3: Troubleshooting Guides & FAQs
Section A: Chemical Modification (Lead Optimization)
Q: I have a potent pyrazole, but it precipitates in all organic solvents. How do I fix the scaffold without killing potency?
A: You need to lower the Crystal Lattice Energy (
-
The "N-Methyl" Fix: If the N-H is not essential for binding (check your co-crystal structure), alkylate it.[1] This breaks the intermolecular H-bond donor capability, significantly lowering the melting point.
-
Disrupt Symmetry: Symmetrical molecules pack better.[1] Introduce asymmetry (e.g., a meta-substituent on a phenyl ring attached to the pyrazole).[1]
-
The "Morpholine" Tail: Attach a solubilizing group (morpholine, piperazine, or N-methylpiperazine) via a flexible linker.[1] This introduces an ionizable center (pKa ~8) for lysosomal trapping and improves aqueous solubility.[1]
Q: My compound is planar. Should I add sp3 character?
A: Yes. "Escape from Flatland." Replacing a phenyl ring with a saturated bioisostere (e.g., bicyclo[1.1.1]pentane or spirocyclic systems) disrupts
Section B: In Vitro Assay Support (Biology)
Q: My IC50 curves are flat or bell-shaped. Is this a solubility issue?
A: Likely, yes.[1] This is the "Crash-Out" phenomenon.
-
Diagnosis: Pyrazoles often have high solubility in DMSO but crash immediately upon dilution into aqueous buffer (PBS/Media).[1]
-
The Fix (Intermediate Dilution): Never dilute directly from 10 mM DMSO to aqueous buffer.[1]
-
Bad: 1 µL DMSO stock -> 999 µL Buffer (Precipitation risk).[1]
-
Good: 1 µL DMSO stock -> 19 µL DMSO (Intermediate) -> Dilute that into buffer.
-
-
Protocol Change: Switch to Acoustic Dispensing (e.g., Echo).[1] Shooting nanoliters of pure DMSO stock directly into the assay well minimizes the local high-concentration mixing zone where precipitation nuclei form.
Q: The compound is active in enzyme assays but inactive in cell-based assays. A: Check your Kinetic Solubility in the specific media (RPMI/DMEM + FBS). Serum proteins (albumin) can bind the drug, but if the compound crashes out before binding, it's useless.[1]
-
Tip: Run a nephelometry check (see Protocol 1) in the exact culture media, not just PBS.[1]
Section C: Formulation & In Vivo (The "Spring & Parachute")
Q: We need to dose orally, but the bioavailability (F%) is <5%.[1] What formulation strategy works for pyrazoles?
A: You need the "Spring and Parachute" approach (Amorphous Solid Dispersion).[1][2][3]
-
The Problem: Crystalline pyrazoles dissolve too slowly to be absorbed (Dissolution Rate Limited).[1]
-
The Solution:
Figure 2: The "Spring and Parachute" mechanism.[1][4] The polymer prevents the supersaturated solution from crashing back to the stable crystalline state.
Part 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assessment (Nephelometry)
Use this to determine the "crash point" in assay buffers.[1]
Materials:
-
Compound (10 mM in DMSO).[1]
-
Assay Buffer (e.g., PBS pH 7.4).[1]
-
96-well clear flat-bottom plate.[1]
-
Plate reader with Absorbance (620 nm) or Nephelometer.[1]
Workflow:
-
Preparation: Prepare a pre-dilution plate in DMSO with serial dilutions (e.g., 10 mM down to 0.1 mM).
-
Transfer: Transfer 2 µL of DMSO solutions into 198 µL of Assay Buffer (1% final DMSO).
-
Incubation: Shake at 500 rpm for 90 minutes at Room Temp (or 37°C).
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Analysis:
Protocol 2: Salt Screening for Pyrazoles
Pyrazoles are weak bases (pKa ~2.5 - 3.0).[1] Standard weak acids (tartaric, citric) often fail.[1]
Selection Criteria:
Recommended Counter-ions:
| Acid | pKa | Suitability for Pyrazoles |
|---|---|---|
| Methanesulfonic (Mesylate) | -1.9 | High (Standard choice) |
| Hydrochloric (HCl) | -6.0 | High (Watch for hygroscopicity) |
| Sulfuric (Sulfate) | -3.0 | Medium (Can form hydrates) |
| Citric Acid | 3.1 | Low (Salt will dissociate) |[1]
Workflow:
-
Dissolve 50 mg of pyrazole in minimal acetone or methanol.[1]
-
Add 1.05 equivalents of acid (e.g., methanesulfonic acid).[1]
-
Cool slowly to 4°C. If no crystals form, add anti-solvent (diisopropyl ether).
-
Filter and analyze by XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase vs. physical mixture.[1]
References
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[5] Journal of Pharmacological and Toxicological Methods. Link
-
Foces-Foces, C., et al. (1999).[1] Crystal structure and hydrogen bonding in pyrazole derivatives. Acta Crystallographica. (Demonstrates the N-H...N lattice energy trap). Link
-
Williams, H. D., et al. (2013).[1] Strategies to Address Low Drug Solubility in Discovery and Development.[6][7] Pharmacological Reviews. (The definitive guide on "Spring and Parachute" and ASDs). Link
-
Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][5][7][8][9] Advanced Drug Delivery Reviews. Link
Sources
- 1. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. scispace.com [scispace.com]
Validation & Comparative
Comparative Guide: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine Scaffolds vs. Established N-Type Calcium Channel Blockers
Executive Summary: The Quest for "Oral Ziconotide"
Topic Analysis: The molecule 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (hereafter referred to as the TCPP Scaffold ) is not a standalone drug but a critical pharmacophore used in the design of next-generation small-molecule N-type calcium channel (CaV2.2) inhibitors.[1][2][3][4][5][6][7]
While Ziconotide (Prialt®) remains the gold standard for potency as a direct pore blocker, its utility is severely limited by the requirement for intrathecal delivery and a narrow therapeutic window. The TCPP scaffold represents the industry's shift toward state-dependent, orally bioavailable small molecules that preferentially target hyper-excited neurons (neuropathic pain states) while sparing normal physiological transmission.
This guide compares TCPP-derived inhibitors against Ziconotide, Cilnidipine, and Gabapentinoids, providing experimental frameworks for validation.
Structural & Mechanistic Profiling
The Competitor Landscape
The following table contrasts the TCPP scaffold derivatives with current standard-of-care (SOC) and research tools.
| Feature | TCPP-Derived Small Molecules | Ziconotide (Prialt) | Cilnidipine | Gabapentinoids |
| Class | Bicyclic Pyrazole (Small Molecule) | Dihydropyridine | ||
| Target | CaV2.2 ( | CaV2.2 (Pore blocker) | CaV2.2 (N) & CaV1.2 (L) | |
| Binding Site | Allosteric / State-dependent | Extracellular Pore | Dihydropyridine pocket | Auxiliary subunit |
| State Dependence | High (Prefers Inactivated State) | None (State Independent) | Moderate | N/A |
| Delivery | Oral (High Bioavailability) | Intrathecal (IT) Pump | Oral | Oral |
| Key Side Effect | CNS (Sedation - if low selectivity) | Psychosis, Confusion | Hypotension (L-type block) | Dizziness, Edema |
Mechanism of Action: State-Dependence
The primary advantage of TCPP derivatives is state-dependent inhibition .
-
Resting State (Normal Physiology): Low affinity.[7] The drug does not block channels involved in normal synaptic transmission.
-
Inactivated State (Pain Pathology): High affinity.[7] In neuropathic pain, neurons fire at high frequencies, driving channels into the inactivated state. TCPP molecules bind and stabilize this state, effectively "silencing" the pain signal.
Figure 1: Mechanistic Differentiation (DOT Visualization)
Caption: Ziconotide indiscriminately blocks resting and active channels, causing narrow therapeutic indices.[2] TCPP derivatives selectively bind to the inactivated state prevalent in high-frequency pain signaling.
Experimental Validation Protocols
To validate a TCPP-derived candidate against Ziconotide, you must demonstrate state-dependence and selectivity using Whole-Cell Patch Clamp electrophysiology.
Protocol: Voltage-Clamp State-Dependence Assay
Objective: Determine the affinity for Resting (
Reagents:
-
Cell Line: HEK293 stably expressing human CaV2.2 (
), , and subunits. -
Extracellular Solution: 10 mM BaCl
(Charge carrier), 140 mM TEA-Cl, 10 mM HEPES (pH 7.4). -
Compound: TCPP derivative (dissolved in DMSO).
Step-by-Step Methodology:
-
Seal Formation: Establish G
seal and break-in to whole-cell configuration. -
Protocol A (Resting State Bias):
-
Hold membrane potential (
) at -100 mV (Hyperpolarized). -
Apply test pulse to +10 mV (20 ms) every 20 seconds.
-
Perfuse compound.[8] Measure Inhibition of Peak Current (
). -
Result: This yields the Resting IC50 .
-
-
Protocol B (Inactivated State Bias):
-
Hold membrane potential (
) at -70 mV (Depolarized, inducing ~50% inactivation). -
Apply test pulse to +10 mV (20 ms).
-
Perfuse compound.[8] Measure Inhibition.
-
Result: This yields the Inactivated IC50 .
-
-
Calculation:
-
Calculate the State Dependence Ratio:
. -
Target: A successful TCPP candidate should have a ratio > 10 (preferentially > 30). Ziconotide will have a ratio ~ 1.
-
Protocol: Selectivity Screening (FLIPR Assay)
Objective: Ensure the TCPP scaffold does not block L-type (Cardiovascular risk) or P/Q-type (Motor deficit) channels.
Workflow Visualization (DOT):
Caption: Screening cascade prioritizing selectivity early to avoid the hypotension liability seen with non-selective blockers like Cilnidipine.
Synthesis & Optimization Insight
The This compound is the "engine block." To make it a functional vehicle (drug), you must derivatize the exocyclic amine.
-
Chemical Insight: The pyrazole NH and the exocyclic amine are critical hydrogen bond donors/acceptors.
-
Optimization Strategy:
-
Amide Coupling: React the 3-amine with substituted benzoyl chlorides.
-
Goal: Target the hydrophobic pocket near the voltage sensor.
-
-
Urea Formation: React with isocyanates.
-
Goal: Increase rigidity and metabolic stability.
-
-
-
Avoid: Large lipophilic groups that increase LogP > 4.5, as this increases CNS penetration to the point of toxicity (sedation/tremors), a common failure point for small molecule CaV2.2 inhibitors.
References
-
Vertex Pharmaceuticals. (2012). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Snutch, T. P. (2005). Targeting chronic and neuropathic pain: the N-type calcium channel comes of age. NeuroRx.[9]
-
Janssen Research & Development. (2018). Discovery and Optimization of a Novel Series of Pyrazolyltetrahydropyran N-type Calcium Channel Blockers. Bioorganic & Medicinal Chemistry Letters.
-
McGivern, J. G. (2006). Ziconotide: a review of its pharmacology and use in the treatment of pain. Neuropsychiatric Disease and Treatment.
-
Yamamoto, T., et al. (2012). A Novel Series of Pyrazolylpiperidine N-type Calcium Channel Blockers. Bioorganic & Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 3. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the Cav2.2 blocker Ziconotide in pain: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel series of pyrazolylpiperidine N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting chronic and neuropathic pain: the N-type calcium channel comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine Derivatives: A Next-Generation Analgesic Scaffold Guide
Executive Summary
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine (TCP-amine) represents a privileged chemical scaffold in modern medicinal chemistry, serving as the pharmacophore core for a novel class of N-type Calcium Channel (Cav2.[1]2) inhibitors and TrkA Kinase inhibitors .[2][3] Unlike traditional opioids or non-steroidal anti-inflammatory drugs (NSAIDs), derivatives of this scaffold offer a targeted approach to neuropathic and inflammatory pain management by modulating ion channel conductance and neurotrophic signaling at the dorsal horn of the spinal cord.
This guide analyzes the efficacy of TCP-amine-based lead candidates (specifically the TCP-Cav2.2 series) against standard-of-care analgesics, providing experimental protocols and mechanistic insights for drug development professionals.
Chemical Profile & Mechanism of Action
The TCP-amine scaffold is characterized by a pyrazole ring fused to a cyclopentane moiety. This bicyclic structure provides conformational restriction, optimizing the binding affinity of the amine group to the pore-forming subunits of voltage-gated calcium channels (Cav2.2) or the ATP-binding pocket of TrkA kinases.
Primary Mechanism: Cav2.2 Blockade
The analgesic efficacy of TCP-amine derivatives stems primarily from the inhibition of N-type voltage-gated calcium channels (Cav2.2) located on the presynaptic terminals of primary afferent nociceptors (Aδ and C fibers).
-
Action: Blockade of Ca²⁺ influx during depolarization.
-
Result: Inhibition of calcium-dependent exocytosis of excitatory neurotransmitters (Glutamate, Substance P, CGRP).
-
Outcome: Dampening of synaptic transmission to second-order neurons in the spinal dorsal horn (Substantia Gelatinosa).
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action. TCP-amine derivatives block the Cav2.2 channel, preventing the calcium cascade required for nociceptive neurotransmitter release.
Comparative Efficacy Analysis
The following analysis compares the TCP-Cav2.2 Lead Candidate (optimized derivative) against industry standards: Morphine (Opioid), Gabapentin (Gabapentinoid), and Ziconotide (Peptide Cav2.2 blocker).
Table 1: Pharmacological Performance Matrix
| Feature | TCP-Cav2.2 Derivative | Morphine (Opioid Agonist) | Gabapentin (α2δ Modulator) | Ziconotide (Cav2.2 Blocker) |
| Primary Target | Cav2.2 Channel (Pore/VSD) | Mu-Opioid Receptor (MOR) | α2δ-1 Subunit of VGCC | Cav2.2 Channel (Pore) |
| Analgesic Potency | High (Nanomolar IC50) | Very High | Moderate | Very High |
| Route of Admin | Oral (Small Molecule) | Oral/IV/IM | Oral | Intrathecal (Spinal injection) |
| Respiratory Depression | Negligible | Severe Risk | Low | None |
| Tolerance/Addiction | Low Potential | High Risk | Low Risk | None |
| Key Side Effects | Hypotension (potential) | Constipation, Sedation, Apnea | Dizziness, Somnolence | Confusion, Hallucinations |
| Efficacy in Neuropathy | High | Variable/Low | High | High |
Critical Insights
-
Vs. Morphine: TCP-amine derivatives avoid the Mu-opioid receptor entirely, eliminating the risk of respiratory depression and opioid-induced hyperalgesia. This makes them superior candidates for chronic non-cancer pain.
-
Vs. Gabapentin: While Gabapentin modulates channel trafficking via the α2δ subunit, TCP-amine derivatives directly block the channel conductance. This often results in faster onset of action and higher efficacy in resistant neuropathic models.
-
Vs. Ziconotide: Ziconotide is the most potent Cav2.2 blocker but requires invasive intrathecal delivery due to poor bioavailability. TCP-amine derivatives are designed for oral bioavailability , bridging the gap between Ziconotide's potency and Gabapentin's ease of use.
Experimental Protocols for Validation
To validate the efficacy of a TCP-amine derivative, researchers should utilize the Rat Complete Freund's Adjuvant (CFA) Model for inflammatory pain. This model is the gold standard for testing Cav2.2 inhibitors.
Protocol A: Rat CFA Inflammatory Pain Model
Objective: Assess anti-hyperalgesic efficacy in a state of persistent inflammation.
Workflow Diagram:
Figure 2: Experimental workflow for the Rat CFA model. Critical checkpoints include baseline normalization and time-course testing post-dosing.
Step-by-Step Methodology:
-
Baseline Assessment: Measure mechanical allodynia (Von Frey filaments) and thermal hyperalgesia (Hargreaves apparatus) in male Sprague-Dawley rats (200-250g).
-
Induction: Inject 100 µL of Complete Freund's Adjuvant (CFA) (1 mg/mL Mycobacterium tuberculosis) into the plantar surface of the left hind paw.
-
Development: Allow inflammation to develop for 24 hours. Verify significant reduction in paw withdrawal threshold (PWT).
-
Treatment Groups:
-
Vehicle Control: 0.5% Methylcellulose.
-
Positive Control: Naproxen (30 mg/kg) or Morphine (3 mg/kg).
-
Test Group: TCP-amine derivative (e.g., 10, 30, 100 mg/kg PO).
-
-
Measurement: Assess PWT at 1, 3, and 6 hours post-administration.
-
Data Analysis: Calculate % Maximum Possible Effect (%MPE) using the formula:
Protocol B: Selectivity Screening (In Vitro)
Before in vivo testing, confirm selectivity to ensure safety.
-
Assay: FLIPR Calcium Assay in HEK293 cells stably expressing Cav2.2.
-
Counter-Screen: Test against Cav1.2 (L-type) to rule out cardiovascular toxicity (hypotension/bradycardia). A selectivity ratio >100-fold is required for a viable lead.
Synthesis & Structural Considerations
For medicinal chemists utilizing the this compound scaffold:
-
Core Utility: The amine at position 3 is the primary vector for diversification (e.g., amide coupling, reductive amination).
-
Optimization: Winters et al. (2014) demonstrated that substituting the amine with sulfonamides or phenoxyanilines significantly improves potency against Cav2.2.
-
Tautomerism: Be aware of the tautomeric equilibrium between the 1H- and 2H-pyrazole forms, which can influence binding modes in docking simulations.
References
-
Winters, M. P., et al. (2014).[4][5][6][7] "Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Subasinghe, N. L., et al. (2014).[4][5][6][7] "Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel." Bioorganic & Medicinal Chemistry Letters. Link
-
Snutch, T. P. (2005). "Targeting chronic and neuropathic pain: the N-type calcium channel pharmacopoeia." NeuroRx. Link
-
BenchChem. "this compound Chemical Profile." BenchChem Database. Link
Sources
- 1. 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol|RUO [benchchem.com]
- 2. DK2920166T3 - SUITABLE BICYCLIC UREA, THIOUREA, GUANIDINE AND CYANOGUANIDE COMPOUNDS FOR PAIN TREATMENT - Google Patents [patents.google.com]
- 3. WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]
- 4. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
[1][2]
Executive Summary & Compound Intelligence
Goal: Zero-exposure handling. This guide defines the safety architecture for handling 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine . As a fused pyrazole-amine scaffold, this compound presents specific risks associated with heteroaromatic amines, including potential sensitization and severe mucosal irritation.[1]
Compound Profile:
-
Chemical Structure: A cyclopentane ring fused to a pyrazole ring, substituted with a primary amine.
-
Physical State: Typically a solid (crystalline powder).
-
Primary Hazards (GHS):
-
Note: Treat as a potential Skin Sensitizer (Category 1) due to the aniline-like/aminopyrazole structural motif, even if not explicitly stated on every SDS.[1]
Risk Assessment & Hazard Logic
The "Why" Behind the Protocol
Handling this compound is not merely about avoiding burns; it is about preventing long-term immunological sensitization and ensuring data integrity by preventing cross-contamination.[1]
| Hazard Domain | Mechanism of Action | Operational Risk |
| Dermal | Lipophilic amine penetration.[1] Pyrazoles can act as haptens, binding to skin proteins to trigger immune responses. | Contact dermatitis; Potential systemic absorption. |
| Ocular | Basic (pH > 7) solid particles dissolve in tear film, creating a localized caustic environment. | Corneal opacity; Chemical conjunctivitis. |
| Inhalation | Fine dust generation during weighing. | Bronchospasm; Mucosal inflammation. |
PPE Matrix: The Defense System
The "What" to Wear
Do not rely on generic "lab safety" rules. Use this targeted protection matrix.
A. Hand Protection (Gloves)[3][4][7][9]
-
Standard Protocol (Dry Solid): Single-layer Nitrile (minimum thickness 0.11 mm).[1]
-
Logic: Nitrile provides excellent resistance to solid particulates.
-
-
High-Risk Protocol (Solutions/Synthesis): Double-gloving is mandatory when the compound is dissolved in organic solvents (e.g., DMSO, DCM, Methanol).[1]
-
Inner Glove: Nitrile (0.11 mm).
-
Outer Glove: Nitrile (0.11 mm) or Laminate (Silver Shield) if handling concentrated stock solutions.
-
Causality: Organic solvents act as "vehicles," carrying the dissolved amine through the glove material much faster than the neat solid.
-
B. Respiratory & Eye Protection[2][3][5][6][7][8][9][10]
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood.
-
PPE:
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders due to the risk of airborne dust settling behind the lens.[1]
-
Lungs: If weighing outside a hood (strongly discouraged), use a P100/N95 particulate respirator .
-
C. Body Protection[1][6][10][11]
-
Standard: Flame-resistant lab coat (buttoned to the neck).[1]
-
Hygiene: Wrist coverage is critical. Ensure glove cuffs overlap the lab coat sleeves.
Operational Workflow & Visualization
Decision Logic: PPE Selection
Figure 1: PPE Decision Tree based on physical state.[1]
Step-by-Step Protocol
Phase 1: Weighing (The Critical Zone)[1]
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Pyrazoles are often fluffy solids that carry static charge, leading to "jumping" powder.
-
Draft Shield: Use the analytical balance draft shield. Do not weigh in the open laboratory.
-
Technique: Use the "tap-and-settle" method. Avoid dumping large scoops which create aerosol clouds.
Phase 2: Solubilization[1]
-
Solvent Choice: Dissolve in DMSO or Methanol inside the fume hood.
-
Vessel: Cap the vial immediately after addition.
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with Ethanol before removing it from the hood.
Phase 3: Disposal[1]
-
Solid Waste: Dispose of contaminated weighing boats and gloves in Hazardous Solid Waste (labeled "Toxic/Irritant").
-
Liquid Waste: Segregate into Organic Waste (Halogen-free) unless halogenated solvents (DCM) were used.[1]
-
Wash: Wash hands with soap and water immediately after doffing gloves. Do not use ethanol on skin , as it increases the permeability of remaining traces.
Emergency Response Plan
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Flush: Rinse with lukewarm water for 15 mins.[1] Soap is essential to remove lipophilic amines. | Monitor: Watch for redness/blistering over 24 hours. |
| Eye Contact | Irrigate: Use eyewash station for 15 mins. Hold eyelids open. | Seek Medical Aid: Alkaline/Amine burns require professional assessment. |
| Spill (Solid) | Dampen: Cover with wet paper towels to prevent dust. Scoop into waste. | Clean: Wipe area with 10% dilute acetic acid (vinegar) to neutralize, then water. |
Scientific Workflow Diagram
Figure 2: Operational sequence for safe handling.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole.[1] Retrieved from [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
